吡啶鎓巴莫酸

描述

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.

Pyrvinium pamoate is a naphthoic acid. It has a role as an anticoronaviral agent.

Pyrvinium Pamoate is the pamoate salt of pyrvinium, a quinoline-derived cyanine dye and an mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with anthelmintic and potential antineoplastic activities. Upon administration, pyrvinium pamoate may inhibit mitochondrial OxPhos and mitochondrial respiration, decreases mitochondrial function, prevents tumor cell metabolism and deprives tumor cells of energy, thereby preventing tumor cell proliferation and leading to tumor cell death in some types of cancer cells. Mitochondrial OxPhos is overactivated in cancer cells and plays a key role in tumor cell proliferation. Drug resistant tumor cells are very susceptible to decreased mitochondrial OxPhos as they cannot easily compensate for the decrease in mitochondrial function by increasing glycolysis.

科学研究应用

抗癌剂

吡啶鎓巴莫酸已被确定为多种人类癌症体外和体内的一种强效抗癌分子 . 其抗癌功效归因于多种作用机制,包括抑制线粒体功能、WNT 途径和癌干细胞更新 .

线粒体功能调节剂

吡啶鎓巴莫酸与其结构类似于一些多胺嘧啶和线粒体靶向肽类,因此与线粒体定位和靶向有关 . 它可以与线粒体共定位,然后降低线粒体基础氧化消耗率,最终导致线粒体功能失调 .

未折叠蛋白反应(UPR)触发剂

吡啶鎓巴莫酸可以触发类似于未折叠蛋白反应(UPR)的途径,包括对细胞外刺激和内质网应激的反应 . 它还引发代谢重编程,包括硫化合物分解代谢过程,以及对氧化还原状态的反应 .

蛋白质折叠功能抑制剂

已发现吡啶鎓巴莫酸可以减弱蛋白质折叠功能,包括蛋白质折叠和 ATP 代谢过程 .

整合应激反应(ISR)诱导剂

吡啶鎓巴莫酸可以诱导整合应激反应(ISR),表现为以剂量和时间依赖的方式激活 eIF2α-ATF4 途径并抑制 mTORC1 信号传导 .

5-羟色胺受体 2C 剪接抑制剂

吡啶鎓巴莫酸通过影响其 RNA 结构改变 5-羟色胺受体 2C 的选择性剪接 .

WNT 信号通路抑制剂

2010 年,Thorne 等人 发现吡啶鎓巴莫酸在非洲爪蟾和人结肠癌细胞中以低纳摩尔浓度(体外和体内)抑制 WNT 信号通路 .

大肠癌(CRC)治疗

在早期的研究中,已证明吡啶鎓巴莫酸可以有效地抑制大肠癌(CRC)细胞的增殖和迁移 . 它正在被探索作为治疗 CRC 的潜在药物 .

作用机制

Target of Action

Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .

Mode of Action

Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .

Biochemical Pathways

Pyrvinium pamoate affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .

Pharmacokinetics

Pyrvinium pamoate is not significantly absorbed from the gastrointestinal tract

Result of Action

The action of pyrvinium pamoate leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .

Action Environment

Pyrvinium pamoate’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making pyrvinium pamoate a potential candidate for cancer treatment.

生化分析

Biochemical Properties

Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .

Cellular Effects

Pyrvinium pamoate has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .

Molecular Mechanism

The molecular mechanism of pyrvinium pamoate involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .

Temporal Effects in Laboratory Settings

Pyrvinium pamoate has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .

Dosage Effects in Animal Models

In animal models, pyrvinium pamoate has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .

Metabolic Pathways

Pyrvinium pamoate has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .

Transport and Distribution

Pyrvinium pamoate has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of pyrvinium pamoate . It shows preferential distribution of pyrvinium pamoate in the fat .

Subcellular Localization

Pyrvinium pamoate’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .

属性

CAS 编号 |

3546-41-6 |

|---|---|

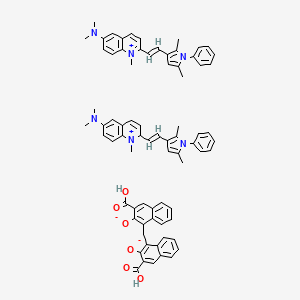

分子式 |

C49H42N3O6- |

分子量 |

768.9 g/mol |

IUPAC 名称 |

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |

InChI |

InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2 |

InChI 键 |

ZFWFZMYQXOKWIY-UHFFFAOYSA-L |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-] |

手性 SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

规范 SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

外观 |

Solid powder |

熔点 |

410 to 419 °F (NTP, 1992) |

物理描述 |

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

7187-62-4 (Parent) 130-85-8 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

less than 1 mg/mL at 75 °F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。